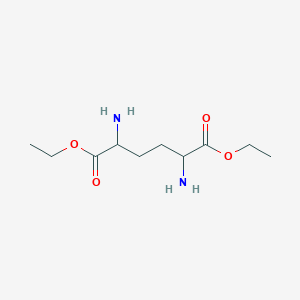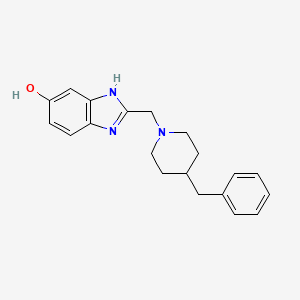![molecular formula C16H12N4O B12530969 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one CAS No. 834910-18-8](/img/structure/B12530969.png)
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one is a heterocyclic compound that belongs to the class of tetrazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized reaction conditions, including the choice of solvents, temperature control, and the sequence of reagent addition . The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and functional materials.
Biology: Employed in chemical biology to monitor cell proliferation and generate enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of photo- and electroactive materials for electronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a diene in inverse electron demand Diels–Alder cycloaddition reactions, leading to the formation of multi-substituted pyridazines . These reactions are crucial for its biological activity and applications in materials science.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazine derivatives, such as 1,2,4,5-tetrazines and their aryl derivatives . These compounds share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
What sets 3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one apart is its unique combination of the tetrazine and indole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
834910-18-8 |
|---|---|
Fórmula molecular |
C16H12N4O |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
3-methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-a]indol-4-one |
InChI |
InChI=1S/C16H12N4O/c1-19-16(21)20-13-10-6-5-9-12(13)14(15(20)17-18-19)11-7-3-2-4-8-11/h2-10H,1H3 |
Clave InChI |
HEPGDIXBCHNNII-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N2C3=CC=CC=C3C(=C2N=N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)




![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

boranyl](/img/structure/B12530955.png)
